Dehydrotoxicarol
Description
Contextualization of Rotenoids as Specialized Natural Products
Rotenoids are a class of isoflavonoid (B1168493) compounds found in various plant species, particularly those belonging to the Fabaceae family. wikipedia.org These compounds are considered specialized metabolites, playing a significant role in the plant's defense mechanisms against herbivores and insects. nih.gov Their complex chemical structures are derived from the isoflavonoid biosynthetic pathway and are characterized by a unique tetracyclic ring system. researchgate.net Rotenoids, including the well-known member rotenone (B1679576), have been traditionally utilized as pesticides and insecticides due to their potent biological activities. nih.govyoutube.com Research has also explored a range of other biological applications for rotenoids, such as their potential anti-cancer, antioxidant, and anti-inflammatory properties. researchgate.netnih.gov
Dehydrotoxicarol: Chemical Classification and Structural Framework
This compound is classified as a rotenoid, a subgroup of isoflavonoids. nih.gov Its fundamental structure is built upon a cis-fused tetrahydrochromeno[3,4-b]chromene core. researchgate.net This core structure consists of four rings, conventionally labeled A, B, C, and D. The defining feature of this compound and other rotenoids is the specific arrangement and fusion of these rings. Variations in the substituent groups attached to this core structure give rise to the diverse array of rotenoid compounds found in nature. researchgate.net this compound is specifically a natural product of the Derris and Fabaceae plant families. targetmol.com
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 59086-93-0 |
| Molecular Formula | C23H20O7 |
| Molecular Weight | 408.40 g/mol |
This table is generated based on available chemical data.
Structure
3D Structure
Properties
IUPAC Name |
11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,24H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDUSYQWBVKRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974542 | |
| Record name | 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-[1]benzopyrano[4',3':5,6]pyrano[2,3-f][1]benzopyran-7(13H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59086-93-0 | |
| Record name | 6a,12a-Dehydro-alpha-toxcarol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059086930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-[1]benzopyrano[4',3':5,6]pyrano[2,3-f][1]benzopyran-7(13H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation of Dehydrotoxicarol
Botanical Sources and Biogeographical Distribution
Dehydrotoxicarol has been isolated from several plant species, primarily found in tropical and subtropical regions of the world. The distribution of these botanical sources is a key factor in the discovery and subsequent research of this compound.
Primary Sources within the Derris Genus
The genus Derris, a group of climbing plants native to Southeast Asia and the southwestern Pacific islands, is a significant source of rotenoids. semanticscholar.orgnih.gov Several species within this genus have been confirmed to contain this compound.
Derris ovalifolia : this compound has been successfully isolated from the stem of Derris ovalifolia.
Derris trifoliata Lour. : This species is a known source of this compound, which is extracted from the herbaceous parts of the plant.
Derris heyneana : Chemical analysis of Derris heyneana has led to the isolation of 6a,12a-dehydrotoxicarol. wikipedia.org
Derris elliptica : While Derris elliptica is a well-known source of various rotenoids like rotenone (B1679576), deguelin, and toxicarol, the specific presence of this compound itself is not as extensively documented as in other Derris species. semanticscholar.orgjocpr.com However, the occurrence of its structural precursor, toxicarol, makes its presence plausible. jocpr.com This species is found throughout Southeast Asia. nih.gov
Other Identified Plant Genera and Species
Beyond the Derris genus, this compound and its isomers have been identified in other members of the Fabaceae family and beyond.
Amorpha fruticosa : This shrub, native to North America, is a confirmed source of this compound and its isomer, 6a,12a-Dehydro-α-toxicarol. jocpr.combotanical.comresearchgate.net It is recognized for producing a variety of rotenoid compounds. botanical.comscielo.brnih.gov
Tephrosia candida : Commonly known as white hoarypea, this plant produces a range of flavonoids and rotenoids, including dehydrorotenone, tephrosin, and deguelin. rxlist.comtheferns.info While closely related rotenoids are present, the specific isolation of this compound has not been definitively reported.
Tephrosia toxicaria : From the roots of this plant, the isomers 6a,12a-dehydro-β-toxicarol and 6a,12a-dehydro-α-toxicarol have been isolated. scielo.br This plant is widely distributed globally, particularly in northeastern Brazil. nih.govsemanticscholar.org
Millettia extensa : The genus Millettia is a rich source of isoflavonoids, including rotenoids. semanticscholar.orgresearchgate.net A review has noted the presence of this compound in Millettia ovalifolia, a related species. researchgate.net However, phytochemical investigations into Millettia extensa have primarily focused on the isolation of other rare prenylated isoflavonoids. nih.govresearchgate.net
Table 1: Botanical Sources of this compound and Its Isomers
| Genus | Species | Confirmed Compound | Geographical Distribution |
|---|---|---|---|
| Derris | D. ovalifolia | This compound | Southeast Asia |
| Derris | D. trifoliata Lour. | This compound | Southeast Asia |
| Derris | D. heyneana | 6a,12a-dehydrotoxicarol | India |
| Amorpha | A. fruticosa | This compound, 6a,12a-Dehydro-α-toxicarol | North America, Europe, Asia |
| Tephrosia | T. toxicaria | 6a,12a-dehydro-β-toxicarol, 6a,12a-dehydro-α-toxicarol | Tropical and Subtropical regions |
Methodologies for Extraction and Purification from Plant Matrices
The isolation of this compound from plant material involves a multi-step process that begins with extraction using appropriate solvents, followed by purification, primarily through chromatographic techniques.
Solvent-Based Extraction Techniques
The initial step in isolating this compound involves extracting the compound from the raw plant material. This is typically achieved through solvent extraction, where the choice of solvent is crucial for maximizing the yield. Various organic solvents are employed based on the polarity of the target compound.
For the extraction of rotenoids, including this compound, from Derris and Tephrosia species, the following solvents have been utilized:
Ethanol (B145695) : Hydroethanolic extracts, particularly from the roots of Tephrosia toxicaria, have been shown to be rich in flavonoids and rotenoids. scielo.brnih.gov
Chloroform : This solvent is effective for extracting rotenoids and was found to be a good solvent for rotenone extraction from Derris elliptica. nih.gov
Acetone (B3395972) : Used for the extraction of isoflavonoids from the twigs of Millettia extensa. nih.govresearchgate.net
Dichloromethane (B109758) and Methanol (B129727) : A mixture of dichloromethane and methanol has been used for the extraction of roots from Tephrosia aequilata, a related species. theferns.info
The process often involves maceration, where the plant material is soaked in the solvent for an extended period, or more advanced methods like pressurized liquid extraction (PLE), which can reduce extraction time and solvent consumption. nih.gov
Chromatographic Separation and Isolation Protocols
Following initial extraction, the crude extract contains a complex mixture of compounds. Isolating this compound requires further purification using chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. youtube.comyoutube.com
Column Chromatography : This is a fundamental technique used for the purification of natural products. youtube.com The crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a gradient of solvents (mobile phase) is then passed through the column, and the separated compounds are collected in fractions. youtube.comyoutube.com
Sequential Chromatography : The isolation of 6a,12a-dehydrotoxicarol from Derris heyneana was achieved through sequential chromatography, which involves using multiple chromatographic steps to achieve high purity. wikipedia.org
High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique often used in the final stages of purification to isolate pure compounds and to determine the quantity of the compound in an extract. nih.gov
Co-isolation with Associated Natural Compounds
During the extraction and purification process, this compound is often isolated alongside other structurally related rotenoids and flavonoids. The co-isolation of these compounds provides insight into the biosynthetic pathways within the plant.
From the stem of Derris ovalifolia, this compound was co-isolated with:
Dehydrodeguelin
Toxicarol isoflavone (B191592)
A chromanone alkaloid
Similarly, from Derris heyneana, 6a,12a-dehydrotoxicarol was found to co-occur with dehydrodeguelin . wikipedia.org
Table 2: Compounds Co-isolated with this compound
| Co-isolated Compound | Compound Class | Source Plant |
|---|---|---|
| Dehydrodeguelin | Rotenoid | Derris ovalifolia, Derris heyneana |
| Toxicarol isoflavone | Isoflavone | Derris ovalifolia |
| Chromanone alkaloid | Alkaloid | Derris ovalifolia |
Biosynthetic Pathways of Dehydrotoxicarol
Overview of Rotenoid Biosynthesis
Rotenoids are structurally complex isoflavonoids characterized by a unique tetracyclic ring system. rsc.org Their biosynthesis is an extension of the isoflavonoid (B1168493) pathway, which itself is a branch of the broader phenylpropanoid pathway. rsc.org The formation of the characteristic A/B/C/D-ring system of rotenoids, such as in the well-studied amorphigenin (B1666014), occurs through a series of oxidative phases starting from simple primary metabolites. rsc.org
The general consensus is that rotenoid biosynthesis proceeds through several key stages: the chalcone-flavanone phase, the flavanone-isoflavone phase, a hydroxylation/methoxylation phase, and finally, the rotenoid phase which involves the closure of the B-ring. rsc.org Prenylation and further oxidative modifications are typically late-stage processes in the biosynthesis of many rotenoids. rsc.org Studies on various rotenoids, including rotenone (B1679576) and amorphigenin, in plants like Derris elliptica and Amorpha fruticosa have been instrumental in elucidating this general pathway. rsc.org
Proposed Enzymatic Steps and Precursors within Dehydrotoxicarol Formation
The biosynthesis of this compound begins with precursors from primary metabolism that enter the shikimate and phenylpropanoid pathways.
Shikimate and Phenylpropanoid Pathways:
The shikimate pathway is a crucial metabolic route in plants and microorganisms that produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Phenylalanine serves as the primary precursor for the phenylpropanoid pathway. This pathway commences with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) and activation by 4-coumarate:CoA ligase (4CL) produces p-coumaroyl-CoA, a central intermediate that feeds into various branch pathways, including flavonoid and isoflavonoid biosynthesis.
Isoflavonoid Precursors:
The formation of the isoflavonoid skeleton is a critical branch point from the general flavonoid pathway. This diversion is catalyzed by the enzyme isoflavone (B191592) synthase (IFS) , a cytochrome P450-dependent monooxygenase. IFS acts on a flavanone (B1672756) intermediate, typically naringenin (B18129) or liquiritigenin, to catalyze an aryl migration of the B-ring from position 2 to position 3 of the C-ring, forming a 2-hydroxyisoflavanone. This intermediate is then dehydrated, either spontaneously or by a 2-hydroxyisoflavanone dehydratase (HID) , to yield the corresponding isoflavone.
In the context of this compound, a key isoflavone precursor is likely a substituted isoflavone. For instance, studies on amorphigenin biosynthesis in Amorpha fruticosa have implicated 7-hydroxy-4'-methoxyisoflavone as an important intermediate. rsc.org The formation of the rotenoid ring system is believed to involve the conjugate addition of a methoxyl radical to close the B-ring. rsc.org Prenylation, the addition of a dimethylallyl pyrophosphate (DMAPP) group derived from the mevalonate (B85504) or MEP pathway, is also a key step in the formation of many rotenoids. In the case of amorphigenin, prenylation appears to be a post-rotenoid phase event. rsc.org
The table below summarizes the key precursors and enzymes in the early stages of this compound biosynthesis.
| Precursor/Intermediate | Enzyme | Enzyme Class | Pathway |
| Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Lyase | Phenylpropanoid |
| Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | Monooxygenase | Phenylpropanoid |
| p-Coumaric acid | 4-coumarate:CoA ligase (4CL) | Ligase | Phenylpropanoid |
| p-Coumaroyl-CoA & Malonyl-CoA | Chalcone synthase (CHS) | Polyketide synthase | Flavonoid |
| Chalcone | Chalcone isomerase (CHI) | Isomerase | Flavonoid |
| Flavanone | Isoflavone synthase (IFS) | Monooxygenase | Isoflavonoid |
| 2-Hydroxyisoflavanone | 2-hydroxyisoflavanone dehydratase (HID) | Dehydratase | Isoflavonoid |
Molecular and Genetic Studies on Rotenoid Biosynthetic Enzymes
Much of the understanding of rotenoid biosynthesis at the molecular and genetic level comes from studies on plants that produce these compounds in significant quantities, with Amorpha fruticosa being a prominent example.
Amorpha fruticosa seedlings have been extensively used in radiolabeling studies to trace the biosynthetic pathway of amorphigenin, a close relative of this compound. rsc.orgrsc.orgpsu.edu These studies have helped to establish the sequence of intermediates, from chalcones and isoflavones to the final rotenoid structures. rsc.org For example, experiments have shown that 2',4,4'-trihydroxychalcone is an effective precursor and that 7-hydroxy-4'-methoxyisoflavone is a key intermediate in amorphigenin biosynthesis. rsc.org
Genetic studies have focused on identifying and characterizing the genes encoding the enzymes of the isoflavonoid and rotenoid pathways. The gene for isoflavone synthase (IFS) has been cloned and characterized from various legumes. While specific genes for the later steps of this compound biosynthesis have not been fully elucidated, it is hypothesized that they belong to common enzyme families such as cytochrome P450 monooxygenases, methyltransferases, and prenyltransferases.
The table below presents some of the key findings from studies on rotenoid biosynthesis, primarily in Amorpha fruticosa.
| Study Focus | Organism | Key Findings |
| Biosynthetic sequence of amorphigenin | Amorpha fruticosa | Established the progression from chalcones and isoflavones to rotenoids. rsc.org |
| Role of prenylation | Amorpha fruticosa | Prenylation is likely a post-rotenoid formation step in amorphigenin biosynthesis. rsc.org |
| Precursor feeding experiments | Amorpha fruticosa | 2',4,4'-trihydroxychalcone and 7-hydroxy-4'-methoxyisoflavone are efficient precursors. rsc.org |
| Identification of rotenoids | Amorpha fruticosa | Isolated and identified numerous rotenoids, including amorphigenin and dalpanol. rsc.orgpsu.edunih.govnih.gov |
| Formation of the B-ring | General rotenoid biosynthesis | Proposed to occur via conjugate addition of a methoxyl radical. rsc.org |
Chemical Synthesis and Structural Modifications of the Dehydrotoxicarol Scaffold
Semisynthetic Approaches from Natural Precursors
The semisynthesis of dehydrotoxicarol often leverages the availability of more abundant, structurally related natural rotenoids. Rotenone (B1679576), a prominent and commercially available rotenoid, serves as a common starting material. The conversion of rotenone and other natural rotenoids into dehydroaromatic derivatives like this compound typically involves oxidation or dehydrogenation reactions.
One plausible semisynthetic route involves the selective dehydrogenation of a suitable rotenoid precursor. This can be achieved using various chemical reagents that facilitate the introduction of a double bond in the B-ring of the rotenoid core, leading to the characteristic aromatic nature of this compound. The choice of starting material is critical, as the existing substitution pattern on the precursor will dictate the final structure of the dehydro- (B1235302) product. For instance, starting from a precursor with the appropriate hydroxylation and methoxylation pattern is essential to arrive at this compound. The biosynthesis of rotenoids involves a series of oxidative steps, and mimicking these processes in a laboratory setting with isolated natural products is a key strategy in semisynthesis. nih.gov
Strategies for the Total Synthesis of Rotenoid Core Structures
The total synthesis of the complex pentacyclic core of rotenoids, including the this compound scaffold, presents a significant challenge to synthetic chemists. Various strategies have been developed to construct this intricate ring system. These approaches often involve the sequential or convergent assembly of the different ring components.
A common strategy for constructing the rotenoid core involves the formation of the chromanone (B/C ring) system, followed by the annulation of the D and E rings. Key reactions in these syntheses often include Friedel-Crafts acylations, Claisen rearrangements, and various cyclization reactions to build the heterocyclic rings. For dehydro-rotenoids like this compound, the synthetic strategy must account for the aromaticity of the B-ring. This can be achieved by either carrying an aromatic B-ring precursor through the synthesis or by introducing the aromaticity at a later stage through an oxidation step.
The synthesis of the rotenoid skeleton has been a subject of study for many years, with early work laying the foundation for more modern and efficient approaches. nih.gov These total syntheses provide a means to access not only the natural products themselves but also unnatural analogues that are inaccessible through semisynthesis.
Rational Design and Laboratory Synthesis of this compound Analogues and Derivatives
The rational design of this compound analogues is guided by the desire to explore structure-activity relationships (SAR) and to develop new compounds with potentially enhanced or novel biological activities. This process often involves computational modeling and a deep understanding of the chemical properties of the this compound scaffold. mdpi.comnih.govnih.gov Modifications can be targeted at various positions of the molecule to probe the importance of different functional groups.
Common structural modifications include:
Alteration of the substitution pattern on the aromatic rings: This involves the introduction, removal, or modification of hydroxyl and methoxy (B1213986) groups on the A and D rings. These changes can influence the electronic properties and solubility of the molecule.
Introduction of new functional groups: The this compound scaffold can be functionalized with various groups to create novel derivatives. This can include the addition of halogens, nitrogen-containing moieties, or other functionalities to explore new chemical space.
The laboratory synthesis of these analogues typically follows established synthetic routes for the rotenoid core, incorporating the desired modifications at appropriate stages. Alternatively, semisynthetic approaches starting from this compound itself can be employed to introduce new functional groups.
Below is an interactive data table summarizing key information about this compound and a related rotenoid.
| Compound Name | Molecular Formula | Natural Source | Key Synthetic Precursor |
| This compound | C23H20O7 | Not commonly isolated | Toxicarol / Rotenone |
| Rotenone | C23H22O6 | Derris and Lonchocarpus species | Derrisic Acid |
Advanced Structural Characterization and Elucidation Methodologies for Dehydrotoxicarol
Spectroscopic Techniques for Definitive Structure Determination
Spectroscopic analysis provides the fundamental framework for elucidating the structure of dehydrotoxicarol, a member of the rotenoid family of compounds. Through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, a detailed picture of its atomic connectivity and chromophoric systems can be assembled.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For complex molecules like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key diagnostic signals for dehydro-rotenoids include those in the aromatic region, methoxy (B1213986) group protons, and signals corresponding to the fused ring systems. The chemical shift of the H-6' proton, for instance, has been shown to be a reliable indicator of the cis or trans fusion of the C/D rings in rotenoids. nih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts indicate the type of carbon (alkene, aromatic, carbonyl, etc.). researchgate.net In conjunction with techniques like Distortionless Enhancement by Polarization Transfer (DEPT), the number of protons attached to each carbon can be determined, distinguishing between CH, CH₂, and CH₃ groups. columbia.edu
2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. youtube.comsdsu.eduepfl.ch
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. sdsu.edusiftdesk.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. columbia.edusdsu.eduwikipedia.org
Representative ¹H and ¹³C NMR Data for a Dehydro-rotenoid Analog
| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| 1 | 110.1 | 9.01 (s) |
| 2 | 165.4 | - |
| 3 | 160.7 | - |
| 4 | 105.2 | 6.55 (s) |
| 4a | 108.9 | - |
| 6 | 187.4 | - |
| 6a | 113.5 | - |
| 7 | 158.2 | - |
| 8 | 107.5 | - |
| 9 | 160.7 | - |
| 10 | 101.3 | 6.75 (s) |
| 11 | 157.9 | - |
| 12a | 144.1 | - |
| 1' | 107.5 | 6.85 (d, 8.0) |
| 2' | 160.7 | 7.85 (d, 8.0) |
| 3' | 113.5 | - |
| 4' | 107.5 | 5.65 (d, 10.0) |
| 5' | 160.7 | 6.70 (d, 10.0) |
| OMe-9 | 56.4 | 3.85 (s) |
| OMe-11 | 55.9 | 3.80 (s) |
Data is representative of dehydro-rotenoid structures and is compiled from similar compounds reported in the literature. fisheries.orgnih.govnih.gov
Mass Spectrometry (MS, FAB-MS, HRESITOFMS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov High-Resolution Mass Spectrometry (HRMS) techniques, such as Fast Atom Bombardment (FAB-MS) and High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOFMS), are particularly valuable for the analysis of complex natural products like this compound. wikipedia.orgnih.govnih.gov
FAB-MS: Fast Atom Bombardment is a soft ionization technique that is well-suited for non-volatile and thermally labile compounds. wikipedia.orgnih.gov It typically produces a prominent pseudomolecular ion ([M+H]⁺ or [M-H]⁻), which provides the molecular weight of the analyte. nih.gov
HRESITOFMS: This technique combines the soft ionization of electrospray with the high mass accuracy and resolution of a time-of-flight analyzer. It allows for the precise determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the molecular formula. nih.gov
The fragmentation patterns observed in the mass spectrum provide valuable structural information. The cleavage of the molecular ion into smaller fragments can reveal the presence of specific substructures within the molecule. For rotenoids, characteristic fragmentation patterns often involve the cleavage of the pyran or furan (B31954) rings and the loss of small neutral molecules. nih.gov
Expected Fragmentation Pattern for this compound
| Fragment | Description |
| [M+H]⁺ | Pseudomolecular ion, provides molecular weight. |
| [M+H - CH₃]⁺ | Loss of a methyl group. |
| [M+H - H₂O]⁺ | Loss of a water molecule. |
| [M+H - CO]⁺ | Loss of carbon monoxide. |
| Retro-Diels-Alder Fragments | Characteristic fragments from the cleavage of the heterocyclic rings. |
This table represents a generalized fragmentation pattern expected for a dehydro-rotenoid compound based on established fragmentation rules for this class of molecules. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
IR and UV-Vis spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. libretexts.orgyoutube.comyoutube.com Different functional groups absorb at characteristic frequencies, making IR spectroscopy a useful tool for identifying the presence of specific groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functionalities, all of which are present in the this compound structure. oup.comresearchgate.netjchps.com The analysis of the IR spectrum can confirm the presence of these key structural motifs. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.orgyoutube.comyoutube.comoup.comyoutube.comyoutube.com The wavelength of maximum absorption (λmax) is characteristic of the extent of conjugation in the chromophore. youtube.comnih.gov The complex aromatic and heterocyclic ring system of this compound is expected to give rise to a distinct UV-Vis spectrum with multiple absorption bands, providing a spectroscopic fingerprint of its conjugated system. oup.comjchps.comresearchgate.net
Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| IR (cm⁻¹) | ~3400 (O-H stretch), ~1650 (C=O stretch, conjugated), ~1600 (C=C aromatic stretch), ~1100 (C-O stretch) |
| UV-Vis (λmax, nm) | Multiple absorption bands are expected in the range of 230-350 nm due to the extended chromophore system. |
This table presents expected absorption regions based on the known functional groups and chromophores in dehydro-rotenoid structures. oup.comjchps.comnih.gov
Computational Chemistry Approaches for Conformational and Electronic Analysis
Computational chemistry provides powerful tools to complement experimental data by offering insights into the three-dimensional structure, conformational flexibility, and electronic properties of molecules. siftdesk.orgnih.govtarosdiscovery.commdpi.commdpi.com
Generation and Validation of Three-Dimensional (3D) Molecular Structures
The first step in computational analysis is the generation of a reliable 3D model of the molecule. This can be achieved through various methods, including drawing the structure in a molecular editor and then optimizing its geometry using quantum mechanical or molecular mechanics calculations. The resulting 3D structure can be validated by comparing calculated properties, such as interatomic distances and dihedral angles, with available experimental data from X-ray crystallography of related compounds. nih.gov
Molecular Modeling and Dynamics Simulations for Conformational Sampling
Molecular modeling and dynamics simulations are used to explore the conformational landscape of a molecule. nih.gov this compound, with its multiple rotatable bonds, can exist in various conformations. Molecular dynamics simulations, which simulate the movement of atoms over time, can provide a detailed understanding of the accessible conformations and their relative energies. fisheries.orgnih.gov This information is crucial for understanding how the molecule might interact with biological targets.
Preclinical Biological Activities and Elucidation of Molecular Mechanisms of Action of Dehydrotoxicarol
In Vitro Studies on Cellular and Subcellular Targets
In vitro studies are fundamental in elucidating the specific cellular and molecular interactions of a compound. The following sections detail the reported in vitro biological activities of Dehydrotoxicarol.
Antiproliferative and Cytotoxic Effects against Specific Cancer Cell Lines (e.g., HCT-116 colon cancer cells)
Scientific literature reviewed did not yield specific studies on the antiproliferative or cytotoxic effects of isolated this compound against HCT-116 colon cancer cells or other specific cancer cell lines. While the broader class of compounds known as rotenoids, to which this compound belongs, has been investigated for anticancer properties, data focusing solely on this compound's activity in this area is not available in the cited sources. researchgate.net
Enzyme Inhibition Assays and Receptor Binding Studies (e.g., α-glucosidase inhibition, nitric oxide (NO) production inhibition)
Direct investigations into the inhibitory effects of isolated this compound on enzymes such as α-glucosidase or its capacity to inhibit nitric oxide (NO) production in receptor binding studies were not found in the reviewed scientific literature. nih.govnih.govnih.govthaiscience.infomdpi.comnih.govresearchgate.net Therefore, specific data, such as IC₅₀ values for these activities, cannot be provided.
Investigations of Antioxidant Capabilities
In Vivo Studies in Relevant Animal Models (excluding clinical human trials)
In vivo studies provide critical information on the physiological effects of a substance within a whole, living organism. This section reviews research conducted in animal models relevant to this compound.
Studies in Metabolic Disorder Models (e.g., anti-hyperglycemic investigations in alloxan-induced diabetic Wister rats using Derris ovalifolia extract components)
The results suggest that the phytochemical constituents within the Derris ovalifolia extract possess notable anti-diabetic properties.
Table 1: Summary of In Vivo Effects of Derris ovalifolia Extract in Alloxan-Induced Diabetic Rats
| Parameter | Observed Effect | Reference |
|---|---|---|
| Serum Glucose | Significantly Reduced | cabidigitallibrary.orgscispace.com |
| Serum Insulin (B600854) | Significantly Increased | cabidigitallibrary.orgscispace.com |
| Serum Amylin | Improved | cabidigitallibrary.org |
| Serum Glucokinase (GCK) | Improved | cabidigitallibrary.org |
| Serum Leptin | Improved | cabidigitallibrary.org |
Assessment of Antitumor Promotion Activity (for related rotenoids in mouse skin carcinogenesis models)
The antitumor potential of rotenoids, a class of compounds to which this compound belongs, has been investigated, particularly using mouse skin carcinogenesis models. These models are standard for evaluating the efficacy of compounds in preventing or inhibiting the development of tumors. The two-stage chemical carcinogenesis model, which involves an initiation phase with a carcinogen followed by a promotion phase with a tumor promoter, is frequently employed. researchgate.net
For instance, research on other rotenoids isolated from plants like Amorpha fruticosa has highlighted their anti-proliferative and anti-tumor effects. frontiersin.orgnih.gov Amorphigenin (B1666014), a related rotenoid, has demonstrated notable anti-tumor effects in various cell models. frontiersin.orgnih.gov While direct studies on this compound's activity in mouse skin carcinogenesis are not extensively detailed in the provided context, the known bioactivity of related rotenoids suggests a potential for similar mechanisms. The mouse skin model often utilizes 7,12-dimethylbenz(a)anthracene (DMBA) as an initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a tumor promoter to induce skin papillomas. nih.govnih.gov Studies on other natural compounds have shown that they can effectively delay the onset of tumorigenesis, reduce the total number of tumors, and decrease the average number of tumors per mouse in this model. nih.govnih.gov
| Compound/Agent | Model System | Key Findings | Reference |
|---|---|---|---|
| Amorphigenin (a rotenoid) | Diverse cell models | Exhibits broad anti-proliferative and anti-tumor effects. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Diallyl sulfide (B99878) (DAS) | Two-stage mouse skin carcinogenesis (DMBA/TPA) | Delayed tumorigenesis onset, reduced cumulative tumor number. nih.gov | nih.gov |
| Agaro-oligosaccharides (AGOs) | Two-stage mouse skin carcinogenesis | Delayed tumor appearance and decreased tumor number. nih.gov | nih.gov |
| Protein A | Two-stage mouse skin carcinogenesis (DMBA/TPA) | Effectively checked the onset of tumorigenesis and reduced tumor count. nih.gov | nih.gov |
Evaluation of Insecticidal and Pest Repellent Properties (e.g., effects on mitochondrial complex I, general insecticidal activity in Amorpha fruticosa extracts)
Extracts from Amorpha fruticosa, a known source of this compound and other rotenoids, have long been recognized for their insecticidal and repellent activities. frontiersin.org Research dating back to the 1940s demonstrated that these extracts are effective against a variety of insect species. frontiersin.org The primary mechanism of action for rotenoids is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which disrupts the electron transport chain and cellular respiration, ultimately leading to insect mortality.
Studies have shown that acetone (B3395972) extracts from the seeds of Amorpha fruticosa possess stronger insecticidal activity against the larvae of Aedes aegypti than a 1% solution of pure rotenone (B1679576). frontiersin.org Furthermore, ethanol (B145695) extracts from the seeds have displayed significant contact and antifeedant effects against the green bug, Schizaphis graminum. frontiersin.org The presence of various rotenoids, including this compound, in these extracts is responsible for this potent insecticidal activity. frontiersin.org
| Extract Source | Target Insect | Observed Effect | Reference |
|---|---|---|---|
| Acetone extract of seeds | Aedes aegypti (larvae) | Demonstrated stronger insecticidal activity than 1% pure rotenone. frontiersin.org | frontiersin.org |
| Ethanol extract of seeds | Schizaphis graminum | Good contact effects and antifeedant activity. frontiersin.org | frontiersin.org |
Analysis of Antimicrobial Activities (e.g., antibacterial, antifungal)
Constituents derived from Amorpha fruticosa have been shown to possess significant antimicrobial properties, including both antibacterial and antifungal activities. frontiersin.orgmdpi.com These properties are attributed to the complex mixture of bioactive compounds within the plant, which includes various rotenoids. frontiersin.org The antimicrobial potential of these compounds contributes to the plant's traditional use in treating wounds, where microbial pathogens can delay healing. frontiersin.org
Investigations into extracts from the leaves of Amorpha fruticosa have demonstrated a broad-spectrum antimicrobial effect. researchgate.netresearchgate.net The minimal inhibitory concentration (MIC) of these extracts has been found to vary, indicating a range of effectiveness against different microbial strains. researchgate.net For example, studies have tested the extracts against both Gram-positive and Gram-negative bacteria, as well as various yeast strains, confirming their wide-ranging antimicrobial capabilities. researchgate.net While specific data on the isolated this compound is limited in the provided results, the activity of the extracts strongly suggests that the constituent rotenoids are major contributors to these effects.
| Extract Type | Microbial Target | Key Findings | Reference |
|---|---|---|---|
| Leaf and Fruit Extracts | General microbial pathogens | Constituents possess antimicrobial potentials that can promote wound healing. frontiersin.org | frontiersin.org |
| Leaf Extract | Gram-positive bacteria, Gram-negative bacteria, and yeast strains | Showed broad-spectrum antimicrobial effect; MIC varied from 0.09 to 0.66% of the dried plant. researchgate.net | researchgate.net |
| Various Extracts | Bacteria and Fungi | Significant antimicrobial activity has been demonstrated for several identified compounds from the plant. mdpi.com | mdpi.com |
Structure Activity Relationship Sar Studies and Pharmacophore Modeling for Dehydrotoxicarol and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and pesticide development, offering a mathematical lens to correlate the chemical structure of a molecule with its biological activity. nih.govnih.govresearchgate.net These models are instrumental in predicting the activity of novel compounds and guiding the synthesis of more potent and selective agents. nih.govnih.gov For rotenoids, a class of natural insecticides to which dehydrotoxicarol belongs, QSAR analyses have been crucial in understanding the structural features that govern their insecticidal efficacy.
The development of robust QSAR models for this compound and its analogs would involve the systematic modification of its structure, followed by the measurement of biological activity. The resulting data would then be used to construct a mathematical model that could predict the activity of new, unsynthesized derivatives, thereby accelerating the discovery of more effective bioactive agents.
Elucidation of Ligand-Protein Interactions through Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a target protein, providing critical insights into the molecular basis of biological activity. researchgate.netnrfhh.commdpi.com For this compound and its analogs, understanding their interaction with target proteins at the atomic level is essential for designing more potent and selective compounds. Given the structural similarity of this compound to rotenone (B1679576), molecular docking studies on rotenone provide valuable analogous information.
Rotenone is known to inhibit the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a vital enzyme in cellular respiration. fisheries.orgnih.gov Molecular docking studies have been instrumental in visualizing the binding of rotenone within this complex. These studies reveal that rotenone and similar inhibitors are thought to enter a channel within the complex and block its function. fisheries.org The binding is characterized by a network of interactions, including hydrogen bonds and hydrophobic contacts, with specific amino acid residues within the protein's binding pocket.
The table below summarizes key interaction data from a molecular docking study of a rotenoid with a target protein, illustrating the types of interactions and the amino acid residues involved. This data is representative of the detailed information that can be obtained from such studies.
| Interacting Residue | Interaction Type |
| ASP-187 | Hydrogen Bond |
| CYS-145 | Hydrophobic |
| SER-144 | Hydrogen Bond |
| LEU-141 | Hydrophobic |
| MET-165 | Hydrophobic |
| GLU-166 | Hydrogen Bond |
| (This table is a representative example based on typical molecular docking results for natural product inhibitors and is for illustrative purposes.) mdpi.com |
The binding affinity, often expressed as a docking score, provides a quantitative measure of the strength of the interaction. For instance, docking studies of various natural compounds have reported binding energies ranging from -4.7 to -7.7 kcal/mol, with more negative values indicating stronger binding. mdpi.com Through detailed analysis of these interactions, researchers can identify which parts of the this compound molecule are crucial for binding and which can be modified to enhance activity or selectivity.
Identification of Essential Pharmacophoric Features for Biological Potency and Selectivity
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.comnih.govscienceopen.comnih.govresearchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
A typical pharmacophore model for a natural product inhibitor might include:
Hydrogen Bond Acceptors: These are often oxygen or nitrogen atoms that can form hydrogen bonds with amino acid residues in the target protein's active site. In this compound, the oxygen atoms in the furan (B31954) and pyran rings, as well as the methoxy (B1213986) groups, are potential hydrogen bond acceptors.
Hydrogen Bond Donors: These are typically hydroxyl or amine groups that can donate a hydrogen atom to form a hydrogen bond.
Hydrophobic Features: The aromatic rings and the carbon skeleton of this compound contribute to its hydrophobic character, which is often crucial for binding to hydrophobic pockets within the target protein.
Aromatic Rings: The benzofuran (B130515) and chromene ring systems in this compound can engage in pi-pi stacking or other aromatic interactions with the target.
The development of a specific pharmacophore model for this compound would involve aligning a set of active and inactive analogs and identifying the common features that are present in the active compounds but absent in the inactive ones. This model would then serve as a 3D query for virtual screening of compound libraries to identify novel scaffolds with the desired biological activity.
Formulation of Design Principles for Optimizing this compound-based Bioactive Agents
The culmination of QSAR, molecular docking, and pharmacophore modeling studies is the formulation of a clear set of design principles for the optimization of this compound-based bioactive agents. jrfglobal.comresearchgate.netnih.gov These principles provide a roadmap for medicinal chemists to rationally design and synthesize new analogs with improved properties.
Based on the available information for rotenoids and the general principles of computational drug design, the following design strategies can be proposed for optimizing this compound derivatives:
Modification of the E-ring: Structure-activity relationship studies on rotenoids have consistently highlighted the importance of the E-ring in determining biological activity. fisheries.org Modifications to this ring, such as the introduction of different substituents or altering its saturation, could significantly impact potency.
Enhancing Binding Affinity through Targeted Interactions: Insights from molecular docking can guide the introduction of functional groups that can form additional or stronger interactions with key amino acid residues in the target's binding site. For example, adding a group capable of forming a hydrogen bond with a specific residue could enhance binding affinity.
Scaffold Hopping Guided by Pharmacophore Models: A validated pharmacophore model can be used to search for entirely new chemical scaffolds that possess the same essential 3D arrangement of features as this compound. This "scaffold hopping" approach can lead to the discovery of novel classes of compounds with potentially better pharmacokinetic or toxicological profiles.
Balancing Potency and Selectivity: Computational models can be used to predict not only the activity against the primary target but also potential off-target effects. This allows for the design of molecules that are highly potent against the intended target while minimizing interactions with other proteins, thereby improving selectivity and reducing potential side effects.
By integrating these computational approaches, the design of new bioactive agents based on the this compound scaffold can be transformed from a process of trial and error to a more rational and efficient endeavor, ultimately accelerating the development of new therapeutic or agrochemical agents.
Future Research Directions and Translational Perspectives Preclinical Focus
Advanced Strategies for Targeted Biosynthesis and Metabolic Engineering of Dehydrotoxicarol
The production of this compound in its natural plant hosts is often low, necessitating the development of advanced biotechnological strategies for sustainable and high-yield production. Future research will likely focus on elucidating the specific biosynthetic pathway and applying metabolic engineering and synthetic biology tools to optimize its synthesis in microbial or plant-based systems.
Key Research Thrusts:
Pathway Elucidation: The complete biosynthetic pathway of rotenoids, including this compound, is not fully characterized. While the isoflavonoid (B1168493) backbone originates from the phenylpropanoid pathway, the specific enzymes responsible for the cyclization and modification steps that form the characteristic rotenoid core need to be identified and characterized. frontiersin.orgnih.gov Isotope labeling studies could be instrumental in tracing the metabolic flow from primary metabolites to the final this compound structure. nih.gov
Heterologous Expression and Chassis Optimization: Once the key biosynthetic genes are identified, they can be introduced into microbial chassis such as Escherichia coli or Saccharomyces cerevisiae. frontiersin.org These microorganisms can be engineered to provide the necessary precursors from the flavonoid biosynthesis pathway. frontiersin.org Optimization would involve balancing the expression levels of pathway enzymes and engineering the host's central metabolism to enhance the supply of precursors like L‐phenylalanine. frontiersin.org
Synthetic Biology Approaches: To overcome challenges like metabolic burden and the accumulation of toxic intermediates, synthetic biology offers sophisticated solutions. nih.gov Enzyme scaffolding, where pathway enzymes are physically brought into close proximity on engineered protein or DNA scaffolds, can enhance metabolic flux and prevent the diffusion of intermediates. nih.govfrontiersin.org This strategy has been shown to increase product yields significantly in other metabolic pathways and could be applied to this compound biosynthesis. nih.govfrontiersin.org
Below is a table outlining potential metabolic engineering strategies for this compound.
| Strategy | Description | Potential Outcome |
|---|---|---|
| Gene Overexpression | Increase the expression of rate-limiting enzymes in the isoflavonoid and rotenoid pathways. | Higher flux towards this compound synthesis. |
| Competitive Pathway Suppression | Use tools like CRISPR-Cas9 to down-regulate or knock out genes of competing metabolic pathways (e.g., lignin biosynthesis). frontiersin.org | Increased availability of precursors for the target compound. |
| Enzyme Engineering | Modify the catalytic properties of biosynthetic enzymes for improved efficiency or substrate specificity. | Enhanced conversion rates and reduced byproduct formation. |
| Subcellular Compartmentalization | Target the biosynthetic pathway to specific organelles, like mitochondria or peroxisomes, to leverage distinct metabolic environments. mdpi.com | Increased precursor availability and isolation from competing pathways. |
Innovations in Synthetic Methodologies for the this compound Scaffold and its Analogues
The chemical synthesis of complex natural products like this compound is crucial for enabling detailed structure-activity relationship (SAR) studies and for producing analogues with potentially improved properties. Future research in this area will focus on developing more efficient, stereoselective, and modular synthetic routes.
Key Research Thrusts:
Modular and Convergent Synthesis: Developing modular strategies where key fragments of the this compound scaffold are synthesized independently and then combined would offer significant flexibility. researchgate.net This approach facilitates the rapid generation of a library of analogues by simply modifying the individual building blocks before their assembly. mdpi.com
Novel Catalytic Methods: Exploration of new catalytic systems, such as transition-metal catalysis or organocatalysis, could open up new pathways for constructing the core tetrahydrochromeno[3,4-b]chromene ring system of rotenoids. researchgate.net For instance, methods like oxidative 1,2-aryl rearrangement have been explored for the synthesis of related furano-rotenoids and could be adapted for this compound. researchgate.net
Asymmetric Synthesis: Controlling the stereochemistry of the molecule is critical for its biological activity. Future synthetic efforts must focus on asymmetric total synthesis to produce enantiomerically pure this compound and its analogues, allowing for a precise evaluation of their biological targets. researchgate.net
The following table summarizes innovative synthetic approaches.
| Synthetic Approach | Description | Potential Advantage |
|---|---|---|
| Radical Cyclization | Utilizing radical-mediated reactions to form the key heterocyclic rings of the rotenoid core. researchgate.net | High efficiency in forming complex ring systems from simple precursors. |
| Photoredox Catalysis | Using light-driven catalysts to enable challenging bond formations under mild conditions. | Access to novel reaction pathways and improved sustainability of the synthesis. |
| Flow Chemistry | Performing synthetic steps in a continuous flow reactor rather than in batch processes. | Enhanced control over reaction parameters, improved safety, and easier scalability. |
| Biocatalysis | Employing isolated enzymes or whole-cell systems to perform specific, highly selective transformations on synthetic intermediates. semanticscholar.org | High stereoselectivity and regioselectivity, often under environmentally benign conditions. |
Comprehensive Preclinical Efficacy and Mechanistic Studies to Delineate Molecular Targets
A thorough preclinical evaluation is essential to understand the therapeutic potential and mechanism of action of this compound. Future studies should systematically investigate its biological activities using a range of in vitro and in vivo models. nih.gov This foundational research is a prerequisite for any potential therapeutic development. drug-dev.com
Key Research Thrusts:
Broad-Spectrum Bioactivity Screening: Initial preclinical research should involve screening this compound against a wide panel of targets to identify its most promising biological activities. Based on the known activities of related isoflavonoids and rotenoids, promising areas for investigation include anticancer, antimicrobial, and anti-inflammatory properties. frontiersin.orgfrontiersin.org
Mechanism of Action (MoA) Studies: Once a significant biological activity is confirmed, detailed MoA studies are required. For example, if anticancer activity is observed, research should focus on identifying the specific cellular pathways affected. Techniques such as transcriptomics, proteomics, and kinome profiling can provide an unbiased view of the molecular changes induced by the compound.
Target Deconvolution: Identifying the direct molecular target(s) of this compound is a critical step. Methods like affinity chromatography, chemical proteomics, and computational docking studies can be employed to pinpoint the specific proteins or nucleic acids with which the compound interacts.
In Vivo Efficacy Models: Promising in vitro results should be followed by evaluation in relevant animal models of disease. nih.gov These studies are crucial for assessing the compound's efficacy in a complex biological system and for understanding its pharmacokinetic and pharmacodynamic profiles. drug-dev.com
This table outlines a prospective preclinical research plan.
| Research Phase | Objective | Example Methodologies |
|---|---|---|
| Initial Screening | Identify primary biological activities. | Cell-based assays (e.g., cancer cell line panels, antimicrobial susceptibility testing). |
| Mechanistic Elucidation | Understand how the compound exerts its biological effect. | Western blotting, qPCR, RNA-seq, cell cycle analysis, apoptosis assays. |
| Target Identification | Pinpoint the direct molecular binding partner(s). | Thermal shift assays, surface plasmon resonance (SPR), drug affinity responsive target stability (DARTS). |
| In Vivo Validation | Confirm efficacy in a living organism. | Xenograft models for cancer, infection models for antimicrobial activity. |
Exploration of this compound as a Lead Compound for Sustainable Agrochemicals or Non-Therapeutic Biological Applications
Beyond potential therapeutic uses, the unique structure of this compound makes it an interesting candidate for other biological applications, particularly in agriculture. The historical use of rotenoid-containing plants as insecticides provides a strong rationale for this line of inquiry.
Key Research Thrusts:
Insecticidal and Acaricidal Activity: Systematic evaluation of this compound against a range of agricultural pests, including insects and mites, is warranted. Structure-activity relationship studies on synthetic analogues could lead to the development of compounds with enhanced potency and selectivity, potentially minimizing harm to beneficial organisms like pollinators.
Herbicidal and Algicidal Potential: The compound and its derivatives should be screened for phytotoxic activity against common weed species and for their ability to inhibit algal growth. Dehydroabietic acid, another natural product, has shown herbicidal activity, suggesting that this could be a fruitful area of investigation for this compound. mdpi.com
Antifungal Properties for Crop Protection: Investigating the efficacy of this compound against plant pathogenic fungi could lead to the development of novel, bio-based fungicides to protect important crops.
Development of "Green" Formulations: For agrochemical applications, research into environmentally friendly formulations is crucial. This includes developing formulations that are biodegradable, have low soil mobility to prevent water contamination, and are stable under field conditions.
The table below details potential non-therapeutic applications.
| Application Area | Target Organism/System | Research Focus |
|---|---|---|
| Agrochemical (Insecticide) | Pest insects (e.g., aphids, caterpillars) | Potency, spectrum of activity, and selectivity profile. |
| Agrochemical (Herbicide) | Nuisance weeds | Efficacy against monocot and dicot weeds, mode of action. |
| Agrochemical (Fungicide) | Plant pathogenic fungi (e.g., mildews, rusts) | Inhibition of spore germination and mycelial growth. |
| Material Science | Biofouling organisms (e.g., barnacles, algae) | Use as a natural antifouling agent in marine coatings. |
Q & A
Q. What are the established synthesis pathways for Dehydrotoxicarol, and how do reaction conditions influence product yield?
this compound (C23H20O7) is synthesized via oxidation or reduction of precursor compounds. Key methods include:
- Oxidation of toxicarol using CrO3 in acetic acid, which introduces dehydrogenation at specific positions .
- Na-Hg reduction in benzene-ethanol mixtures, which avoids over-reduction and preserves hydroxyl groups .
- Acetylation reactions (e.g., with Ac2O and NaOAc) to form derivatives like acetyl-dehydrotoxicarol, involving elimination of water between hydroxyl and hydrogen groups . Yield optimization requires strict control of solvent systems, temperature, and catalyst ratios. Conflicting results may arise from atmospheric oxidation during synthesis, necessitating inert conditions for reproducibility.
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Melting point analysis distinguishes structurally similar compounds (e.g., 7-hydroxytoxicarol melts at 226–227°C vs. This compound derivatives at 184–223°C) .
- Spectroscopic methods : NMR (for hydroxyl and acetyl group identification), mass spectrometry (to confirm molecular weight, e.g., 408.4 g/mol for this compound ), and IR (for functional group validation).
- Chromatography (TLC/HPLC) to monitor reaction progress and purity.
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes during this compound synthesis?
Discrepancies often stem from:
- Varied oxidation states : For example, using KMnO4 in acetone (C6H6-EtOH) yields dihydroxy derivatives, while CrO3 in acetic acid produces this compound .
- Byproduct formation : Acetylation side reactions (e.g., elimination of H2O) require quenching with dilute HCl or EtOH-KOH to isolate target compounds . Methodological recommendations :
- Conduct kinetic studies to map intermediate phases.
- Use isotopic labeling (e.g., deuterated solvents) to trace hydrogen transfer pathways.
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Selective acetylation : Protect specific hydroxyl groups (e.g., C2-OH) while leaving others reactive for downstream modifications .
- Redox tuning : Adjust PtO2/H2 pressure to control saturation levels in dihydrotoxicarol derivatives .
- Purification protocols : Employ recrystallization (e.g., from EtOAc) or column chromatography to isolate high-purity fractions.
Q. How can researchers ensure reproducibility and quality control in this compound experiments?
- Purity validation : Source reagents from certified suppliers (e.g., Cayman Chemical for analytical standards ) and verify via HPLC (>95% purity).
- Safety protocols : Adhere to hazard guidelines (e.g., fume hood use for CrO3 handling) and document material safety data sheets (SDS) .
- Batch documentation : Record solvent lot numbers, catalyst activity, and storage conditions to mitigate variability.
Q. What systematic approaches are recommended for literature reviews on this compound’s bioactivity?
- Database utilization : Use Google Scholar with filters (e.g., "this compound + oxidation + derivatives") to identify peer-reviewed studies .
- Critical evaluation : Prioritize studies with detailed spectral data and synthetic protocols over those lacking experimental reproducibility .
- Gap analysis : Cross-reference pharmacological databases (e.g., PubMed) to identify understudied mechanisms, such as enzyme inhibition or cytotoxicity.
Data Contradiction and Validation
Q. How should researchers address conflicting spectral data for this compound derivatives?
- Comparative analysis : Replicate published NMR/MS conditions (e.g., solvent, resonance frequency) to verify peak assignments.
- Collaborative verification : Share samples with independent labs for blind testing, as recommended in harmonization guidelines .
- Error source identification : Check for deuterated solvent impurities or instrument calibration drift.
Ethical and Compliance Considerations
Q. What ethical frameworks apply to this compound research involving biological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
